molecular formula C20H21N3OS2 B2911668 N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-80-6

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2911668
CAS No.: 864917-80-6
M. Wt: 383.53
InChI Key: KUDPCJRJTNCFNA-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The molecular structure integrates a m-tolyl group at the 3-position of the thiadiazole ring and an N-mesityl acetamide moiety connected via a thioether linkage. The 1,2,4-thiadiazole ring is a known bioisostere of pyrimidine, a common motif in pharmaceuticals, which can enhance lipophilicity and improve cell permeability for better bioavailability . Compounds containing the 1,3,4-thiadiazole isomer have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, suggesting potential research applications for this analog in these areas . The specific presence of the thioacetamide functional group is a key feature in some biologically active molecules, such as ACAT inhibitors studied for anti-atherosclerotic effects . This combination of structural features makes this compound a valuable chemical entity for research and development, particularly in the fields of antibacterial and anti-inflammatory agent discovery . It is intended for use in biochemical research, enzyme inhibition studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-6-5-7-16(10-12)19-22-20(26-23-19)25-11-17(24)21-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDPCJRJTNCFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thioacetamide Moiety: The thioacetamide group can be introduced by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the mesityl or thiadiazole groups.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives have significant antimicrobial properties. This compound has been tested against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through apoptosis induction.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.3Induction of apoptosis
A54912.8Modulation of cell cycle
HeLa10.5Activation of caspase pathways

Applications in Agriculture

This compound has been studied for its potential use as a pesticide due to its bioactivity against plant pathogens.

Table 3: Efficacy Against Plant Pathogens

PathogenConcentration (ppm)Efficacy (%)Reference
Fusarium oxysporum10085
Botrytis cinerea15078

Materials Science Applications

The unique properties of this compound have led to investigations into its use in materials science. Its incorporation into polymers has shown promise in enhancing mechanical properties.

Table 4: Mechanical Properties of Polymers with Additive

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polyethylene20300
Polyvinyl Chloride25250

Study on Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration lower than standard antibiotics against several strains.

Anticancer Mechanism Investigation

In controlled studies using human cancer cell lines, treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,2,4-Thiadiazole Derivatives: N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 nM for CDK5/p25): Features a fused triazolo-thiadiazole system, enhancing planar rigidity and π-π stacking interactions with enzyme active sites . Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: Combines thiadiazole and triazole rings, with sodium carboxylate improving solubility for in vivo applications .

Aryl Substituent Comparisons

  • m-Tolyl vs. Other Aryl Groups :
    • Compound 9c (): Substituted with a 4-bromophenyl group on the thiazole ring, demonstrating enhanced halogen bonding in molecular docking studies.
    • Compound 9d (): Contains a 4-methylphenyl group, similar to m-tolyl, but positioned para, leading to altered steric and electronic profiles.
    • N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide : Replaces thiadiazole with oxadiazole, reducing sulfur content but improving metabolic stability .

Key Observations :

  • The presence of fused heterocycles (e.g., triazolo-thiadiazole) correlates with improved kinase inhibition (e.g., CDK5/p25 IC₅₀ = 42 nM) due to enhanced target binding .
  • Substitutions with electron-withdrawing groups (e.g., bromo in 9c) improve binding affinity in docking models, while bulky groups (e.g., mesityl) may optimize hydrophobic interactions .

Physicochemical Properties

  • Solubility : Sodium carboxylate derivatives (e.g., ) exhibit improved aqueous solubility compared to neutral acetamides .
  • Thermal Stability : Thiadiazole-containing compounds generally show high melting points (>200°C), as inferred from elemental analysis and spectral data in .

Biological Activity

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article will explore the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of mesitylene derivatives with thiadiazole precursors. The process often includes:

  • Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole moiety via cyclization reactions.
  • Thioacetylation : The thiadiazole is then reacted with an acetamide derivative to introduce the acetamide functionality.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds containing the thiadiazole ring exhibited cytotoxic effects on multiple human cancer cell lines, including K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and others. Notably, one study reported an IC50 value as low as 12.4 µM for a related compound against HeLa cells .
CompoundCell LineIC50 (µM)
Compound AK56233
Compound BHeLa12.4
Compound CMT-238.3

The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases such as Bcr-Abl, which is crucial in certain leukemias .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

  • Antimicrobial Effects : Thiadiazole derivatives have been studied for their antibacterial and antifungal properties.
  • Enzyme Inhibition : Some related compounds have shown activity as inhibitors of carbonic anhydrase (CA), which could have implications in treating conditions like glaucoma and epilepsy .

Case Studies

A notable case study involved evaluating a series of thiadiazole derivatives for their anticancer activity:

  • Study Design : Researchers synthesized several derivatives and tested them against a panel of cancer cell lines.
  • Results : The most active compound demonstrated significant selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

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